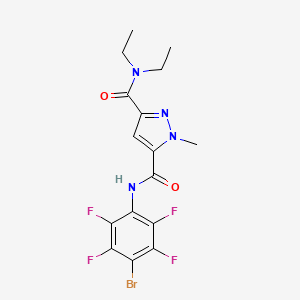

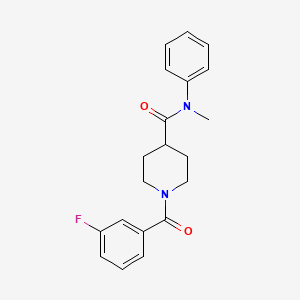

N~5~-(4-bromo-2,3,5,6-tetrafluorophenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

Vue d'ensemble

Description

The chemical compound "N5-(4-bromo-2,3,5,6-tetrafluorophenyl)-N3,N3-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide" represents a structurally complex molecule, likely of interest due to its unique arrangement of functional groups and potential for biological activity. The compound belongs to the pyrazole class, which is known for its versatility in medicinal chemistry due to the pyrazole core's ability to interact with various biological targets.

Synthesis Analysis

While specific synthesis routes for the compound are not readily available, the general approach to synthesizing pyrazole derivatives typically involves the construction of the pyrazole ring through cyclocondensation reactions. For example, a closely related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was synthesized from 5-bromoindazole-3-carboxylic acid methylester through a series of reactions including N1-arylation and conversion to diethylamide (Anuradha et al., 2014).

Applications De Recherche Scientifique

Synthesis and Computational Applications

A study focused on synthesizing pyrazole-thiophene-based amide derivatives, which involved different methodologies for obtaining high yields of the compounds. The synthesized compounds were further subjected to Suzuki–Miyaura cross-coupling, yielding derivatives with moderate to good yields. The study extensively used Density Functional Theory (DFT) calculations to investigate the electronic structure of the synthesized compounds and compute their Nuclear Magnetic Resonance (NMR) data, which showed significant agreement with experimental results. The non-linear optical (NLO) properties of the compounds were also evaluated, revealing that one of the compounds exhibited superior NLO response compared to others in the series. This research highlights the synthesis process's efficiency and the potential application of such compounds in materials science, especially in developing materials with desirable electronic and optical properties (Kanwal et al., 2022).

Antifungal and Antimicrobial Activity

Another study involved the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested against several phytopathogenic fungi. The results showed that these compounds displayed moderate to excellent antifungal activities, with one particular compound outperforming the standard fungicide boscalid. This research indicates the potential of pyrazole derivatives in developing new antifungal agents for agricultural applications (Du et al., 2015).

Antibacterial Activity

A different study synthesized a series of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamides, demonstrating the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. One of the synthesized compounds, [18F]NIDA-42033, was identified as a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography. This application suggests the compound's relevance in neuroscientific research and drug development (Katoch-Rouse & Horti, 2003).

Propriétés

IUPAC Name |

5-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrF4N4O2/c1-4-25(5-2)16(27)7-6-8(24(3)23-7)15(26)22-14-12(20)10(18)9(17)11(19)13(14)21/h6H,4-5H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTMJZLDIOZFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrF4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)

![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)

![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)

![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)

![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)

![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)

![N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4628528.png)